S, R-Isovalganciclovir Impurity

Description

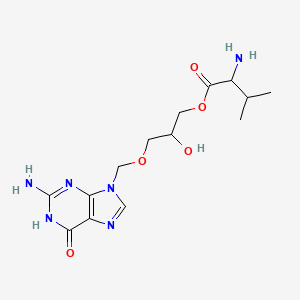

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGQKJHNTUYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Characterization of (S, R)-Isovalganciclovir Impurity

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of the (S, R)-Isovalganciclovir impurity, a significant process-related impurity of the antiviral drug Valganciclovir. This document is intended for researchers, scientists, and professionals in drug development and quality control. It details the structural and physical properties of the impurity, outlines robust analytical methodologies for its identification and quantification, and presents detailed experimental protocols. The guide incorporates visual diagrams of key relationships and workflows to facilitate a deeper understanding of the impurity's profile.

Introduction

Valganciclovir is an L-valyl ester prodrug of Ganciclovir, widely used for the treatment and prevention of Cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] As a prodrug, it is rapidly converted to Ganciclovir by intestinal and hepatic esterases after oral administration. Valganciclovir itself is a mixture of two diastereomers.[2]

During the synthesis and storage of Valganciclovir, various impurities can arise from starting materials, intermediates, or degradation.[3] One such critical impurity is Isovalganciclovir, a positional isomer of Valganciclovir. Isovalganciclovir differs from the active pharmaceutical ingredient (API) in the position of the L-valyl ester group on the ganciclovir backbone. The "(S, R)-Isovalganciclovir" refers to a specific stereoisomer of this impurity.

The stringent control and monitoring of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4] This guide focuses specifically on the physicochemical properties and characterization of the (S, R)-Isovalganciclovir impurity.

Physicochemical Properties

The fundamental physicochemical properties of (S, R)-Isovalganciclovir are summarized in Table 1. Much of the available data is computationally derived, which is common for pharmaceutical impurities that are not typically isolated in large quantities for extensive experimental analysis.

Table 1: Physicochemical Properties of (S, R)-Isovalganciclovir

| Property | Value | Source |

| IUPAC Name | (S)-[(R)-3-[(2-Amino-6-oxo-1,6-dihydropurin-9-yl)methoxy)-2-hydroxypropyl)-2,3-dimethylbutanoate | [5] |

| Synonyms | (R,S)-Iso Valganciclovir | [6] |

| CAS Number | 1356847-27-2 | [7] |

| Molecular Formula | C₁₄H₂₂N₆O₅ | [7] |

| Molecular Weight | 354.36 g/mol | [3] |

| Monoisotopic Mass | 354.16516782 Da | [3] |

| Appearance | White to Off-White Solid (Typical for related compounds) | Inferred |

| XLogP3-AA (Computed) | -1.5 | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 8 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Topological Polar Surface Area | 167 Ų | [3] |

| Storage Condition | 2-8°C Refrigerator | [8] |

Characterization of (S, R)-Isovalganciclovir

The identification and quantification of (S, R)-Isovalganciclovir rely on modern analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separation and quantification, often coupled with mass spectrometry (MS) for definitive identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation of reference standards.

Chromatographic Analysis (RP-HPLC)

RP-HPLC is the cornerstone for analyzing Valganciclovir and its impurities.[4] Various methods have been developed to achieve effective separation of the main drug from related substances, including Isovalganciclovir. These methods are validated according to ICH guidelines for parameters such as linearity, specificity, precision, accuracy, and robustness.[9]

A typical isocratic or gradient RP-HPLC method utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.[9][10] Detection is commonly performed using a UV detector at approximately 254 nm, where the purine chromophore exhibits strong absorbance.[9][10]

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of impurities, especially those present at low levels.[11] It provides molecular weight information and fragmentation patterns that help in confirming the identity of impurities separated by HPLC.[12]

For (S, R)-Isovalganciclovir, electrospray ionization (ESI) in positive mode would be expected to produce a protonated molecular ion [M+H]⁺ at m/z 355.17. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the ester bond and losses from the ganciclovir core, providing a unique fingerprint for structural confirmation. A deeper understanding of these fragmentation pathways is crucial for distinguishing between isomers.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of pharmaceutical impurities.[14] These methods require the isolation of the impurity or the synthesis of a reference standard. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals definitively. For (S, R)-Isovalganciclovir, NMR would confirm the position of the L-valyl ester on the ganciclovir side chain, distinguishing it from Valganciclovir and other isomers. The chemical shifts of the protons and carbons adjacent to the ester linkage would be significantly different from those in the parent drug.

Experimental Protocols

The following sections provide detailed methodologies for the analysis and study of Valganciclovir impurities.

Protocol for RP-HPLC Analysis

This protocol is a representative method for the analysis of Valganciclovir and its impurities, based on common practices found in the literature.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph with UV or PDA Detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB C18, X-Bridge, Phenomenex Gemini).[4][10][15] |

| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate or 25mM Ammonium Acetate buffer, pH adjusted to 3.0-5.0.[1][15] |

| Mobile Phase B | Acetonitrile or Methanol.[1][15] |

| Elution Mode | Isocratic (e.g., 60:40 v/v A:B) or Gradient.[15] |

| Flow Rate | 0.6 - 1.0 mL/min.[9] |

| Column Temperature | Ambient or controlled at 30°C.[16] |

| Detector Wavelength | 254 nm.[9] |

| Injection Volume | 20 µL.[9] |

| Diluent | Mobile phase or a mixture of water and methanol. |

Sample Preparation:

-

Accurately weigh and dissolve the Valganciclovir sample in the diluent to achieve a known concentration (e.g., 100 µg/mL).

-

Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[10]

-

Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand how impurities like Isovalganciclovir might be formed and to ensure the analytical method is stability-indicating.[4]

-

Acid Hydrolysis: Dissolve the drug substance in a diluent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N NaOH before injection.[9]

-

Base Hydrolysis: Dissolve the drug substance in a diluent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize with 0.1 N HCl before injection.[9]

-

Oxidative Degradation: Dissolve the drug substance and add 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or heat gently for a specified duration.[16]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample in diluent for analysis.

-

Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

Mandatory Visualization

The following diagrams illustrate key relationships and workflows relevant to the analysis of (S, R)-Isovalganciclovir.

Caption: Logical relationship between Valganciclovir and the formation of its impurities.

Caption: General analytical workflow for impurity characterization.

Conclusion

The effective characterization of the (S, R)-Isovalganciclovir impurity is vital for ensuring the quality and safety of Valganciclovir drug products. This guide has detailed the key physicochemical properties of this impurity and outlined the primary analytical techniques used for its separation, identification, and quantification. The provided experimental protocols for RP-HPLC and forced degradation studies serve as a practical foundation for laboratory implementation. By employing these robust analytical strategies, researchers and quality control professionals can effectively monitor and control this critical impurity, adhering to the stringent requirements of pharmaceutical manufacturing. impurity, adhering to the stringent requirements of pharmaceutical manufacturing.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Isovalganciclovir | C14H22N6O5 | CID 145722635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]

- 5. (S,R)-Iso Valganciclovir [m.chemicalbook.com]

- 6. (S,R)-Iso Valganciclovir | LGC Standards [lgcstandards.com]

- 7. (S,R)-Iso Valganciclovir - SRIRAMCHEM [sriramchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. jpionline.org [jpionline.org]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Using density functional theory to rationalise the mass spectral fragmentation of maraviroc and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ejpmr.com [ejpmr.com]

- 16. ijsrp.org [ijsrp.org]

An In-depth Technical Guide on the Relationship of S, R-Isovalganciclovir Impurity to Valganciclovir and Ganciclovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical relationship between Ganciclovir, its prodrug Valganciclovir, and the process-related impurity, S, R-Isovalganciclovir. Valganciclovir, a valyl ester of Ganciclovir, is a critical antiviral agent. Its synthesis, however, can lead to the formation of isomeric impurities, such as S, R-Isovalganciclovir, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This document details the chemical structures, formation pathways, analytical detection methodologies, and pharmacopeial limits of these compounds. Detailed experimental protocols for analysis and a plausible synthetic route for S, R-Isovalganciclovir are also provided.

Chemical Structures and Relationships

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine.[1][2][3] Valganciclovir is the L-valyl ester prodrug of Ganciclovir, designed to enhance oral bioavailability.[4] Upon oral administration, Valganciclovir is rapidly converted to Ganciclovir by esterases in the intestine and liver. S, R-Isovalganciclovir is a positional isomer of Valganciclovir, where the L-valine ester is attached to the primary hydroxyl group of the Ganciclovir side chain, rather than the secondary hydroxyl group.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ganciclovir | 2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one | C₉H₁₃N₅O₄ | 255.23 |

| Valganciclovir | L-Valine, 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-hydroxypropyl ester | C₁₄H₂₂N₆O₅ | 354.36 |

| S, R-Isovalganciclovir | L-Valine, 3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-2-hydroxypropyl ester | C₁₄H₂₂N₆O₅ | 354.36 |

Diagram of Chemical Structures and Transformation

Caption: Chemical relationship between Ganciclovir, Valganciclovir, and S, R-Isovalganciclovir.

Mechanism of Action of Ganciclovir

Ganciclovir exerts its antiviral activity by inhibiting viral DNA synthesis.[1] The activation of Ganciclovir is a critical multi-step process that occurs preferentially in virus-infected cells.

-

Monophosphorylation: In cytomegalovirus (CMV)-infected cells, a virus-encoded protein kinase, UL97, catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate.[1][5]

-

Di- and Triphosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to the diphosphate and subsequently to the active triphosphate form (Ganciclovir-TP).[1][5]

-

Inhibition of Viral DNA Polymerase: Ganciclovir-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][5]

-

Chain Termination: The incorporation of Ganciclovir-TP into the viral DNA leads to premature chain termination, thus halting viral replication.[5]

Signaling Pathway of Ganciclovir Activation and Action

Caption: Activation and mechanism of action of Ganciclovir.

Quantitative Analysis of S, R-Isovalganciclovir Impurity

The United States Pharmacopeia (USP) sets limits for impurities in Valganciclovir hydrochloride.

| Impurity | Common Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Maximum Limit (%) |

| Impurity D | Isovalganciclovir | 1.26 | 1.0 | 0.5 |

Data sourced from the United States Pharmacopeia monograph for Valganciclovir Hydrochloride.[6]

Experimental Protocols

HPLC-UV Method for the Determination of Valganciclovir and its Impurities

This protocol is a representative method based on literature for the analysis of Valganciclovir and its related substances, including S, R-Isovalganciclovir.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05M Ammonium Acetate Buffer (pH 3.0, adjusted with glacial acetic acid) |

| Mobile Phase B | Methanol |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Valganciclovir reference standard in 10 mL of methanol.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

-

Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Valganciclovir to a 10 mL volumetric flask. Add methanol, sonicate for 10 minutes to dissolve, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a final concentration of approximately 100 µg/mL.

Experimental Workflow for Impurity Analysis

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Valganciclovir Hydrochloride [drugfuture.com]

In Vitro Antiviral Activity Screening of S,R-Isovalganciclovir Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valganciclovir, a prodrug of ganciclovir, is a critical antiviral medication for treating cytomegalovirus (CMV) infections.[2][3] During the synthesis and storage of valganciclovir, various related substances and impurities can arise.[4] Regulatory bodies, guided by the International Conference on Harmonization (ICH), mandate the identification and characterization of impurities present at levels of 0.05% w/w or higher to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[5]

This technical guide outlines the essential in vitro assays for screening the antiviral activity and cytotoxicity of potential impurities like S,R-Isovalganciclovir. The primary objectives of such screening are to determine if the impurity possesses any antiviral efficacy, assess its potential for cellular toxicity, and thereby calculate its selectivity index.

Mechanism of Action of Ganciclovir

To understand the potential activity of a related impurity, it is crucial to first understand the mechanism of the parent drug. Ganciclovir is an analogue of 2'-deoxyguanosine.[6] Its antiviral activity is dependent on a three-step phosphorylation process to become the active ganciclovir-triphosphate. The initial phosphorylation to ganciclovir-monophosphate is catalyzed by a viral-encoded protein kinase (UL97 in HCMV), followed by cellular kinases which form the di- and triphosphate.[6][7] Ganciclovir-triphosphate then competitively inhibits viral DNA polymerase, halting viral replication.[6]

Experimental Protocols

A comprehensive in vitro evaluation involves assessing both the antiviral efficacy and the cytotoxicity of the compound.

General Experimental Workflow

The screening process follows a structured workflow from initial cytotoxicity assessment to definitive antiviral activity measurement.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the test compound that reduces cell viability by 50% (50% cytotoxic concentration, CC50). It is performed on uninfected host cells to ensure that any observed antiviral effect is not simply due to the compound killing the cells.[8][9]

-

Cell Lines: Human foreskin fibroblasts (HFF) or human lung fibroblasts (MRC-5) are commonly used for HCMV studies.[10]

-

Methodology (MTT Assay):

-

Seed 96-well plates with host cells (e.g., MRC-5) at a density of 2 x 10^4 cells/well and incubate overnight to allow for cell adherence.[7]

-

Prepare serial dilutions of the S,R-Isovalganciclovir Impurity in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the various compound concentrations (in triplicate). Include wells for "cells only" (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 7 days for a plaque reduction assay).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will convert the yellow MTT to a purple formazan.[9]

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined using non-linear regression analysis to fit the dose-response curve.[11]

-

Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is the concentration of a drug that inhibits viral replication by 50%. The Plaque Reduction Assay is considered the gold standard for determining the susceptibility of CMV isolates.[10][12]

-

Virus Strain: A laboratory-adapted strain of Human Cytomegalovirus (HCMV), such as AD169, is typically used.[10]

-

Methodology (Plaque Reduction Assay):

-

Seed 24-well plates with confluent monolayers of MRC-5 cells.[10]

-

Inoculate each well with a standardized amount of HCMV (e.g., 40-80 plaque-forming units per well).[10]

-

Allow the virus to adsorb for 90 minutes at 37°C.[10]

-

Prepare serial dilutions of the S,R-Isovalganciclovir Impurity.

-

After adsorption, aspirate the viral inoculum.

-

Overlay the cell monolayers with a medium containing 0.4% agarose and the respective concentrations of the test compound.[10] Also include a "virus only" control (no compound).

-

Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until distinct plaques are visible in the control wells.[10]

-

Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.

-

The number of plaques at each compound concentration is compared to the number of plaques in the virus control wells.

-

The EC50 value is the concentration of the compound that reduces the number of plaques by 50% and is calculated using regression analysis.[11]

-

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables to allow for easy comparison and interpretation. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.[8] Compounds with an SI value of ≥10 are generally considered active in vitro.[8]

Table 1: Illustrative Cytotoxicity and Antiviral Activity Data

| Compound | Cell Line | Virus Strain | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| S,R-Isovalganciclovir Impurity | MRC-5 | HCMV (AD169) | >200 | 45 | >4.4 |

| Ganciclovir (Control) | MRC-5 | HCMV (AD169) | >200 | 1.5 | >133 |

| Valganciclovir (Control) | MRC-5 | HCMV (AD169) | >200 | 1.2 | >166 |

Note: The values presented for S,R-Isovalganciclovir Impurity are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive assessment.

Conclusion

The in vitro screening of impurities such as S,R-Isovalganciclovir is a fundamental step in pharmaceutical development. By employing standardized cytotoxicity and antiviral assays, researchers can systematically evaluate the biological activity of these related substances. A thorough assessment, culminating in the determination of the selectivity index, provides crucial data for risk assessment and ensures the overall safety and quality of the final drug product. While specific data on S,R-Isovalganciclovir's antiviral properties remains to be published, the methodologies described herein provide a robust framework for its investigation.

References

- 1. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of S, R-Isovalganciclovir Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and a systematic approach to the safety assessment of S, R-Isovalganciclovir, an impurity associated with the antiviral drug Valganciclovir. Given the limited publicly available toxicological data for this specific impurity, this document outlines a robust safety assessment strategy based on established regulatory frameworks, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Introduction to S, R-Isovalganciclovir Impurity

S, R-Isovalganciclovir is a process-related impurity of Valganciclovir, a prodrug of the antiviral agent Ganciclovir. Valganciclovir is comprised of two diastereomers. The presence of impurities, even in trace amounts, necessitates a thorough toxicological evaluation to ensure patient safety. The chemical structure of S, R-Isovalganciclovir is closely related to the active pharmaceutical ingredient (API), suggesting a potential for similar biological activity and toxicological concerns.

The primary toxicities associated with Valganciclovir are attributed to its active metabolite, Ganciclovir. These include hematologic toxicity, carcinogenicity, teratogenicity, and impairment of fertility. Therefore, the toxicological assessment of any related impurity, such as S, R-Isovalganciclovir, must consider these known risks.

Regulatory Framework for Impurity Qualification

The safety assessment of pharmaceutical impurities is governed by the ICH guidelines. Key documents include:

-

ICH Q3A(R2): Impurities in New Drug Substances

-

ICH Q3B(R2): Impurities in New Drug Products

-

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk

These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the drug substance.

Data Presentation: ICH Qualification and Identification Thresholds

The following table summarizes the thresholds for impurities as defined by ICH Q3A/B.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For genotoxic impurities, the Threshold of Toxicological Concern (TTC) is applied, which is a risk-based approach. A commonly accepted TTC for a single genotoxic impurity is 1.5 µ g/day , corresponding to a theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure.[1]

Proposed Toxicological Safety Assessment of this compound

A tiered approach is recommended for the toxicological evaluation of this compound, starting with computational methods and progressing to in vitro and, if necessary, in vivo studies.

In Silico Assessment

The initial step involves the use of computational toxicology tools to predict the potential for mutagenicity and other toxicities. Two complementary (Q)SAR (Quantitative Structure-Activity Relationship) models, one expert rule-based and one statistical-based, should be employed to assess the mutagenic potential in accordance with ICH M7.[2]

Experimental Protocols: In Silico Mutagenicity Prediction

-

Obtain the 2D structure of this compound.

-

Utilize two validated (Q)SAR software platforms (e.g., Derek Nexus™, Leadscope Model Applier™).

-

The expert rule-based system will identify structural alerts for mutagenicity based on known mechanistic knowledge.

-

The statistical-based system will compare the structure to a database of compounds with known mutagenicity data to provide a statistical probability of mutagenicity.

-

Analyze the results from both models. A positive result from either model would classify the impurity as potentially mutagenic, triggering further testing.

In Vitro Genotoxicity Testing

If the in silico assessment indicates a potential for genotoxicity, or if the impurity concentration exceeds the TTC, in vitro testing is warranted.

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a standard assay for detecting gene mutations and is a primary component of genotoxicity screening.

-

Strains: A minimum of five strains of bacteria should be used, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: The assay should be conducted with and without a metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Dose Levels: A suitable range of at least five concentrations of the this compound should be tested, with the highest concentration being 5000 µ g/plate unless limited by solubility or cytotoxicity.

-

Controls: Positive and negative (vehicle) controls must be included for each strain, with and without metabolic activation.

-

Procedure: The test article, bacterial strain, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated for 48-72 hours at 37°C.

-

Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the background.

Further Toxicological Studies

If the Ames test is positive, or if the impurity is present at a level that requires qualification for non-genotoxic effects, further studies may be necessary. The specific studies required would depend on the nature of the toxicological concern. Given the known toxicities of Ganciclovir, studies could include:

-

In vitro micronucleus or chromosomal aberration assay: To assess for clastogenicity.

-

Repeated-dose toxicity studies in a relevant animal species: To evaluate general organ toxicity. The duration of the study should be based on the intended duration of clinical use of Valganciclovir.

-

Developmental and reproductive toxicity (DART) studies: If there is a specific concern for these endpoints not covered by the data on the parent drug.

Visualization of Assessment and Action

Signaling Pathway of the Parent Drug

The mechanism of action of the parent drug's active metabolite, Ganciclovir, involves the inhibition of viral DNA synthesis.

Caption: Mechanism of action of Ganciclovir.

Experimental Workflow for Impurity Safety Assessment

The following diagram illustrates the decision-making process for the safety assessment of a pharmaceutical impurity like S, R-Isovalganciclovir.

References

The Role of S, R-Isovalganciclovir Impurity as a Reference Standard in Pharmaceutical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Valganciclovir, an antiviral prodrug of ganciclovir, is a critical medication for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The synthesis of valganciclovir, a complex process, can lead to the formation of various impurities that must be meticulously monitored and controlled to meet stringent regulatory standards. Among these is Isovalganciclovir, a positional isomer of valganciclovir. This technical guide provides an in-depth exploration of the S, R-Isovalganciclovir impurity, its synthesis, characterization, and its crucial role as a reference standard in the analytical testing of valganciclovir. The use of well-characterized reference standards is fundamental to the reliability of analytical methods that safeguard patient health.[1][2]

Chemical and Physical Properties of Isovalganciclovir

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical procedures. Isovalganciclovir is the L-valine ester at the 1-position of the ganciclovir side chain, as opposed to the 2-position in the active drug, valganciclovir. As valganciclovir itself is a mixture of two diastereomers (R and S), its impurity, Isovalganciclovir, also exists as a pair of diastereomers.

| Property | S, R-Isovalganciclovir | S, R-Isovalganciclovir Hydrochloride |

| Chemical Name | [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | 3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-2-hydroxypropyl ester, L-Valine, hydrochloride |

| CAS Number | 1219792-42-3 | 1429306-09-1 |

| Molecular Formula | C14H22N6O5 | C14H23ClN6O5 |

| Molecular Weight | 354.36 g/mol | 390.82 g/mol |

| Appearance | Off-white solid (typical) | Solid |

Synthesis and Characterization of S, R-Isovalganciclovir

The availability of a pure reference standard for S, R-Isovalganciclovir necessitates a robust synthetic and purification process. While specific, detailed protocols are often proprietary, the general synthetic routes have been described in scientific literature.[3][4] A key strategy involves the selective protection and deprotection of hydroxyl groups on a ganciclovir precursor, followed by esterification with a protected L-valine derivative.

General Synthetic Protocol

The synthesis of Isovalganciclovir is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and minimize the formation of other impurities. A plausible synthetic approach is outlined below:

-

Protection of Ganciclovir: The synthesis often starts with a protected form of ganciclovir, such as monobenzyl ganciclovir, to ensure selective reaction at the desired hydroxyl group.

-

Esterification: The protected ganciclovir is reacted with a protected L-valine derivative, for example, N-benzyloxycarbonyl-L-valine (Cbz-L-valine), in the presence of a coupling agent.

-

Deprotection: The protecting groups are subsequently removed under specific conditions, such as hydrogenolysis, to yield the final Isovalganciclovir product.

-

Purification: The crude product is purified using techniques like column chromatography to isolate Isovalganciclovir from the reaction mixture, including any unreacted starting materials and other related impurities.

Characterization Methods

Once synthesized and purified, the identity and purity of S, R-Isovalganciclovir must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the synthesized compound and for separating it from other related substances.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the position of the L-valine ester and the overall integrity of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.

S, R-Isovalganciclovir as a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1] The S, R-Isovalganciclovir reference standard is indispensable for the accurate identification and quantification of this impurity in batches of valganciclovir API and finished drug products.

Qualification of the Reference Standard

Before a batch of synthesized S, R-Isovalganciclovir can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and potency. This process is governed by international guidelines such as those from the International Council for Harmonisation (ICH).

Experimental Protocol for Impurity Analysis in Valganciclovir using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of valganciclovir and its impurities. The following is a representative protocol for the quantification of the this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, e.g., Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Ammonium Phosphate Monobasic buffer |

| Mobile Phase B | Methanol |

| Gradient | A gradient elution is typically used to achieve separation of all impurities. |

| Flow Rate | 1.0 mL/min (typical) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL (typical) |

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of the S, R-Isovalganciclovir reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a stock solution of known concentration.

-

Working Standard Solution: Prepare a series of dilutions from the stock solution to create calibration standards at different concentration levels.

-

Sample Solution: Accurately weigh and dissolve a known amount of the valganciclovir sample to be tested in the diluent to a specified concentration.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the S, R-Isovalganciclovir peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of S, R-Isovalganciclovir in the sample using the calibration curve.

Conclusion

The this compound reference standard is a critical tool in the quality control of valganciclovir. Its availability and proper use enable pharmaceutical manufacturers to accurately monitor and control the levels of this impurity, ensuring that the final drug product meets the required specifications for safety and efficacy. The synthesis of a high-purity reference standard, followed by its thorough characterization and qualification, is a fundamental aspect of robust pharmaceutical analysis. This guide has provided a comprehensive overview of the technical considerations for S, R-Isovalganciclovir as a reference standard, from its chemical properties and synthesis to its application in validated analytical methods. Adherence to these principles is essential for maintaining the high standards of quality expected in the pharmaceutical industry.

References

An In-depth Technical Guide to the S,R-Isovalganciclovir Impurity in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valganciclovir, an essential antiviral prodrug of ganciclovir, undergoes a complex synthesis process where the control of impurities is critical to ensure its safety and efficacy. Among the process-related impurities, S,R-Isovalganciclovir, a positional isomer of the active pharmaceutical ingredient (API), is of significant interest. This document provides a comprehensive technical overview of the discovery, formation, and analytical control of the S,R-Isovalganciclovir impurity. It details the chemical characteristics that differentiate it from Valganciclovir, outlines its likely formation pathway during synthesis, and presents detailed analytical methodologies for its detection and quantification. This guide is intended to serve as a resource for researchers and professionals involved in the development, manufacturing, and quality control of Valganciclovir.

Discovery and History

The identification of impurities is a fundamental aspect of pharmaceutical process development and is mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH). The S,R-Isovalganciclovir impurity, also known in pharmacopeias as Valganciclovir USP Related Compound D or Valganciclovir EP Impurity D , was identified during the process development and validation of Valganciclovir synthesis.[1]

Its discovery is not marked by a singular event but rather through the systematic application of analytical techniques like High-Performance Liquid Chromatography (HPLC) to characterize the impurity profile of the API. As a process-related impurity, it arises from the chemical synthesis route rather than degradation.[2] Specifically, it is a known side-product of the esterification step, a critical reaction in the synthesis of Valganciclovir from ganciclovir and L-valine. The presence of this and other impurities necessitates the development of robust analytical methods to ensure they are controlled within acceptable, safe limits in the final drug product.

Chemical Structure and Formation Pathway

Valganciclovir is the L-valyl ester of ganciclovir, which has two hydroxyl groups available for esterification. The active ingredient, Valganciclovir, is formed when the L-valine ester is attached to the primary hydroxyl group of the ganciclovir side chain. In contrast, the S,R-Isovalganciclovir impurity is the positional isomer where the L-valine ester is attached to the secondary hydroxyl group.

Formation Pathway

The formation of S,R-Isovalganciclovir is a direct consequence of a competing side-reaction during the esterification of ganciclovir with a protected L-valine derivative (e.g., N-benzyloxycarbonyl-L-valine). While the primary hydroxyl group is sterically more accessible and kinetically favored for esterification, the secondary hydroxyl group can also react, leading to the formation of the isomeric impurity.

The diagram below illustrates this key step in the synthesis.

Analytical Methodologies and Data

The control of the S,R-Isovalganciclovir impurity is achieved through validated, stability-indicating analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data and Acceptance Criteria

Pharmacopeial monographs, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), specify limits for known and unknown impurities in Valganciclovir Hydrochloride. S,R-Isovalganciclovir is designated as a specified impurity. While the exact limit can be subject to revision, it is tightly controlled.

| Impurity Name | Pharmacopeial Designation | Typical Reporting Threshold (ICH) |

| S,R-Isovalganciclovir | USP: Valganciclovir Related Compound DEP: Valganciclovir Impurity D | ≤ 0.15% |

| Ganciclovir | USP: GanciclovirEP: Impurity A | ≤ 0.5% |

| Guanine | - | Controlled as starting material |

| Bis-Valine Ester | - | ≤ 0.15% |

| Methoxymethylguanine | USP: Methoxymethylguanine | ≤ 0.15% |

Note: Limits are for illustrative purposes and should always be referenced from the current official pharmacopeial monographs.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

The following protocol is a representative example of an HPLC method developed for the separation and quantification of Valganciclovir and its related substances, including S,R-Isovalganciclovir.

1. Chromatographic System:

-

Instrument: HPLC system with a UV detector.

-

Column: Zorbax SB C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.[4]

2. Reagents and Solutions:

-

Mobile Phase A: 0.01M Ammonium Phosphate Monobasic buffer, adjusted to pH 2.8 with phosphoric acid.[5]

-

Mobile Phase B: Methanol (HPLC Grade).

-

Diluent: Mobile Phase A.

3. Gradient Elution Program:

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 92 | 8 |

| 5.0 | 92 | 8 |

| 15.0 | 80 | 20 |

| 30.0 | 30 | 70 |

| 35.0 | 92 | 8 |

| 40.0 | 92 | 8 |

4. Sample Preparation:

-

Standard Solution: Prepare a solution of Valganciclovir Hydrochloride reference standard and S,R-Isovalganciclovir reference standard in the diluent to a known concentration (e.g., 1 µg/mL for the impurity).

-

Test Solution: Accurately weigh and dissolve the Valganciclovir API in the diluent to a final concentration of approximately 1.0 mg/mL.

5. System Suitability:

-

Inject the standard solution. The resolution between the two main diastereomeric peaks of Valganciclovir should be not less than 3.0. The resolution between the Valganciclovir peaks and any impurity peak should be adequate for quantification.

6. Calculation:

-

Calculate the percentage of S,R-Isovalganciclovir impurity in the API sample by comparing the peak area of the impurity in the test solution with the peak area of the impurity in the standard solution.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the analysis of the S,R-Isovalganciclovir impurity.

Conclusion

The S,R-Isovalganciclovir impurity is a critical quality attribute of Valganciclovir that must be monitored and controlled to ensure the drug's safety and quality. As a positional isomer formed during synthesis, its presence is managed through careful optimization of the esterification reaction conditions and the implementation of robust, validated analytical methods. The RP-HPLC methods detailed in this guide provide the necessary specificity and sensitivity for its accurate quantification. For professionals in drug development and manufacturing, a thorough understanding of the formation and control of such process-related impurities is paramount for successful regulatory submission and the consistent production of high-quality pharmaceuticals.

References

- 1. Valganciclovir EP Impurity D | CAS No- 1429306-09-1 | Valganciclovir USP Related Compound D ; Isovalganciclovir (USP) ; Homolog of valganciclovir (USP) [chemicea.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]

- 4. jpionline.org [jpionline.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: High-Resolution Separation of S,R-Isovalganciclovir Impurity from Valganciclovir by RP-HPLC

[AN-VGC-001]

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the S,R-Isovalganciclovir impurity from the active pharmaceutical ingredient (API), Valganciclovir. Valganciclovir, a prodrug of Ganciclovir, exists as a mixture of two diastereomers. The Isovalganciclovir impurity is a critical process-related impurity that requires careful monitoring to ensure the quality, safety, and efficacy of the drug product. This method provides a reliable analytical solution for researchers, scientists, and drug development professionals in a quality control setting.

Introduction

Valganciclovir is an L-valyl ester of ganciclovir and is a key antiviral medication for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] As a prodrug, it is composed of two diastereomers.[1] During the synthesis of Valganciclovir, several impurities can arise, including the Isovalganciclovir diastereomers (S,R and R,R). The presence and quantity of these impurities must be strictly controlled.

This document presents a stability-indicating RP-HPLC method capable of separating Valganciclovir from its S,R-Isovalganciclovir impurity and other known related substances. The method has been developed to be specific, accurate, precise, and robust, making it suitable for routine analysis in pharmaceutical quality control laboratories.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography system equipped with a PDA or UV detector is required.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 25mM Ammonium Acetate Buffer (pH 3.0, adjusted with Acetic Acid) |

| Mobile Phase B | Methanol (HPLC Grade) |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Water and Methanol (90:10 v/v) |

Table 2: Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 60 | 40 |

| 30 | 60 | 40 |

| 35 | 90 | 10 |

| 40 | 90 | 10 |

Preparation of Solutions

-

Ammonium Acetate Buffer (25mM, pH 3.0): Dissolve approximately 1.93 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Valganciclovir reference standard and S,R-Isovalganciclovir impurity standard in the diluent to obtain a final concentration of about 0.5 mg/mL for Valganciclovir and 0.005 mg/mL for the impurity.

-

Sample Solution Preparation: Accurately weigh and dissolve a quantity of the Valganciclovir drug substance or powdered tablets in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 for the Valganciclovir peak |

| Theoretical Plates | ≥ 2000 for the Valganciclovir peak |

| Resolution | ≥ 2.0 between Valganciclovir and S,R-Isovalganciclovir peaks |

| % RSD of Peak Areas | ≤ 2.0% for replicate injections |

Workflow for Method Development and Validation

References

Application Notes and Protocols for Chiral Separation of S,R-Isovalganciclovir Impurity Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the chiral separation of isomers related to valganciclovir, which can serve as a starting point for developing a specific method for the S,R-Isovalganciclovir impurity. The provided data is based on the separation of valganciclovir hydrochloride intermediate isomers.

Introduction

Valganciclovir, an antiviral prodrug of ganciclovir, contains multiple chiral centers, leading to the potential for several stereoisomeric impurities to arise during its synthesis. One such impurity is Isovalganciclovir. The S,R- and R,S- diastereomers of Isovalganciclovir are critical to separate and quantify as they may have different toxicological and pharmacological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for resolving these stereoisomers. This document outlines effective HPLC methods for the separation of related chiral isomers, providing a strong foundation for the specific analysis of S,R-Isovalganciclovir impurity.

Chiral Separation Techniques: An Overview

The separation of enantiomers and diastereomers relies on the use of a chiral environment. In HPLC, this is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity. The choice of the mobile phase is also crucial and is often determined empirically through screening of different solvent combinations.

Experimental Protocols

The following protocols are adapted from methodologies developed for the chiral separation of valganciclovir hydrochloride intermediate isomers and are expected to be highly relevant for the separation of S,R-Isovalganciclovir impurity.

Protocol 1: Reversed-Phase HPLC for Valganciclovir Intermediate Condensation Isomers

This method is suitable for the separation of the four chiral configurations of the valganciclovir hydrochloride intermediate condensate.

Chromatographic Conditions:

| Parameter | Condition |

| Chromatographic Column | Chiralpak OX-3R (Cellulose-tris(4-chloro-3-methylphenyl carbamate) coated on 3µm silica gel), 4.6 x 150 mm |

| Mobile Phase | Water:Acetonitrile (63:37, v/v)[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 15 °C[1] |

| Detection | UV at 254 nm[1] |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (50:50, v/v)[1] |

Expected Performance:

| Isomer | Retention Time (min) |

| L-condensate Isomer 1 | 9.550[1] |

| D-condensate Isomer 1 | 10.650[1] |

| D-condensate Isomer 2 | 12.054[1] |

| L-condensate Isomer 2 | 13.080[1] |

| Minimum Resolution | 1.63[1] |

Protocol 2: Normal-Phase HPLC for Valganciclovir Intermediate Hydrolysate Isomers

This protocol is effective for the separation of the four chiral configurations of the valganciclovir hydrochloride intermediate hydrolysate.

Chromatographic Conditions:

| Parameter | Condition |

| Chromatographic Column | Chiralpak IC (Cellulose-tris(3,5-dichlorophenyl carbamate) bonded to silica gel) |

| Mobile Phase | n-Hexane:Ethanol (70:30, v/v)[2] |

| Flow Rate | 1.0 - 1.5 mL/min[2] |

| Column Temperature | 20 - 40 °C[2] |

| Detection | UV at 250-260 nm[2] |

| Injection Volume | Not specified, typically 5-20 µL |

| Diluent | n-Hexane:Ethanol (50:50, v/v)[2] |

Expected Performance:

| Isomer | Retention Time (min) |

| L-hydrolysate Isomer 1 | 13.046[2] |

| L-hydrolysate Isomer 2 | 14.953[2] |

| D-hydrolysate Isomer 1 | 16.659[2] |

| D-hydrolysate Isomer 2 | 21.093[2] |

| Minimum Resolution | 1.65[2] |

Method Development Workflow

The development of a successful chiral separation method often follows a systematic approach, as illustrated in the workflow diagram below. This involves initial screening of different chiral stationary phases and mobile phases, followed by optimization of the most promising conditions to achieve the desired resolution.

Caption: A typical workflow for developing a chiral separation method.

Logical Approach to Technique Selection

The selection of an appropriate chiral separation technique depends on various factors, including the physicochemical properties of the analyte and the goals of the analysis (e.g., analytical quantification or preparative isolation). The following diagram outlines a logical decision-making process.

Caption: Decision tree for selecting a suitable chiral separation technique.

Conclusion

The successful chiral separation of S,R-Isovalganciclovir impurity isomers is critical for ensuring the quality and safety of valganciclovir-containing pharmaceuticals. The protocols and workflows presented in these application notes, based on the separation of structurally related valganciclovir intermediates, provide a robust starting point for developing and validating a specific and sensitive analytical method for these impurities. Researchers are encouraged to use these methodologies as a foundation and further optimize the conditions for their specific analytical needs.

References

Application Note: Quantification of S,R-Isovalganciclovir Impurity by LC-MS/MS

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the S,R-isovalganciclovir impurity in valganciclovir drug substances and formulations. Isovalganciclovir is a known process-related impurity and potential degradant of valganciclovir, an antiviral medication.[1] The method utilizes chiral chromatography to separate the S- and R-diastereomers of isovalganciclovir from the valganciclovir diastereomers and other related substances. Quantification is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is crucial for ensuring the quality, safety, and efficacy of valganciclovir products by controlling the levels of this critical impurity.

Introduction

Valganciclovir is an L-valyl ester prodrug of ganciclovir, widely used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Valganciclovir hydrochloride exists as a mixture of two diastereomers.[1] During the synthesis and storage of valganciclovir, several impurities can be formed, including isovalganciclovir, a positional isomer. The presence of such impurities must be carefully monitored and controlled to meet regulatory requirements. This protocol provides a detailed procedure for the quantification of the S- and R-diastereomers of isovalganciclovir.

Experimental

Materials and Reagents

-

S,R-Isovalganciclovir reference standard

-

Valganciclovir hydrochloride reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Valganciclovir drug substance or drug product for analysis

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

The chromatographic separation of isovalganciclovir diastereomers is critical. Based on methods for separating related chiral compounds, a chiral stationary phase is employed.

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar chiral column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 10.0 | 40 |

| 12.0 | 95 |

| 14.0 | 95 |

| 14.1 | 5 |

| 16.0 | 5 |

Mass Spectrometric Conditions

Since isovalganciclovir is an isomer of valganciclovir, similar mass spectrometric conditions can be utilized.[2]

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| S-Isovalganciclovir | 355.1 | 152.1 | 0.1 | 30 | 15 |

| R-Isovalganciclovir | 355.1 | 152.1 | 0.1 | 30 | 15 |

| Valganciclovir (for reference) | 355.1 | 152.1 | 0.1 | 30 | 15 |

Note: As isomers, S- and R-Isovalganciclovir will have the same precursor and product ions. Their quantification is based on their chromatographic separation.

Protocols

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of S,R-Isovalganciclovir reference standard and dissolve in 100 mL of a 50:50 mixture of water and methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

-

Drug Substance: Accurately weigh 10 mg of the valganciclovir drug substance, dissolve in 100 mL of a 50:50 mixture of water and methanol. Further dilute with the initial mobile phase to an appropriate concentration for analysis.

-

Drug Product (Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of valganciclovir and proceed with the same dissolution and dilution steps as for the drug substance.

Experimental Workflow

Caption: Experimental workflow for the quantification of S,R-Isovalganciclovir.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 3: Quantitative Data Summary

| Sample ID | S-Isovalganciclovir (ng/mL) | R-Isovalganciclovir (ng/mL) | Total Isovalganciclovir (%) |

| Valganciclovir Batch A | 5.2 | 4.8 | 0.10 |

| Valganciclovir Batch B | 7.1 | 6.5 | 0.14 |

| Valganciclovir Batch C | < LOQ | < LOQ | Not Detected |

| Stressed Sample (Acid) | 25.6 | 23.9 | 0.50 |

LOQ: Limit of Quantification

Logical Relationship of Key Method Components

Caption: Key components and their relationships in the LC-MS/MS method.

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the selective and sensitive quantification of S,R-isovalganciclovir impurity in valganciclovir samples. The use of a chiral stationary phase allows for the separation of the diastereomers, and tandem mass spectrometry provides the necessary specificity and sensitivity for accurate quantification at low levels. This method is suitable for routine quality control and stability studies in the pharmaceutical industry.

References

Application Note: Structural Elucidation of S,R-Isovalganciclovir Impurity using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valganciclovir is an antiviral prodrug of ganciclovir, widely used for the treatment of cytomegalovirus (CMV) infections.[1] During the synthesis of valganciclovir, various process-related impurities and degradation products can be formed, which require careful identification and characterization to ensure the safety and efficacy of the drug product.[1] One such impurity is S,R-Isovalganciclovir, a diastereomer of a structural isomer of valganciclovir. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of such impurities.[2][3] This application note provides a detailed protocol for the structural characterization of the "S,R-Isovalganciclovir Impurity" using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Deduced Structure of S,R-Isovalganciclovir Impurity

Based on its name, S,R-Isovalganciclovir is an isomer of valganciclovir where the L-valine ((S)-valine) ester is attached to a different hydroxyl group of the ganciclovir core. In valganciclovir, the valyl ester is at the 5'-position of the acyclic sugar moiety. In the "iso" form, it is postulated that the esterification occurs at the 3'-hydroxyl group. The "S,R" designation refers to the stereochemistry of the valine moiety (S-configuration) and the chiral center in the ganciclovir side chain (assumed to be R-configuration for this note). The molecular formula for this impurity is C14H22N6O5.[4][5]

Methodology

This section outlines the experimental protocols for the structural elucidation of the S,R-Isovalganciclovir impurity.

1. Sample Preparation

-

Sample Purity: The impurity should be isolated and purified to >95% using techniques like preparative High-Performance Liquid Chromatography (HPLC) to avoid interference from other impurities or the active pharmaceutical ingredient (API).

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signals, which do not interfere with the analyte signals. Deuterated water (D2O) can also be used, but may lead to the exchange of labile protons (e.g., -OH, -NH2).

-

Concentration: Prepare a solution of approximately 5-10 mg of the isolated impurity in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

2. NMR Data Acquisition

High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and sensitivity.[6][7] The following experiments are crucial for a comprehensive structural analysis:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the number and type of carbon atoms (CH3, CH2, CH, and quaternary carbons).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for confirming stereochemistry.

-

Experimental Workflow

Caption: Experimental workflow for the structural elucidation of S,R-Isovalganciclovir impurity.

Expected NMR Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the S,R-Isovalganciclovir impurity, based on known data for ganciclovir and L-valine.[8][9][10][11][12]

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d6)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 (Guanine) | ~8.0 | s | - |

| NH2 (Guanine) | ~6.5 | br s | - |

| H-1' (Ganciclovir) | ~5.5 | s | - |

| H-3' (Ganciclovir) | ~4.5 | m | - |

| H-4'a, H-4'b (Ganciclovir) | ~3.6 | m | - |

| H-5'a, H-5'b (Ganciclovir) | ~3.4 | m | - |

| α-H (Valine) | ~3.9 | d | ~4.0 |

| β-H (Valine) | ~2.1 | m | - |

| γ-CH3 (Valine) | ~0.9 | d | ~7.0 |

| γ'-CH3 (Valine) | ~0.85 | d | ~7.0 |

| OH (Ganciclovir) | Variable | br s | - |

| NH2 (Valine) | Variable | br s | - |

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d6)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Guanine) | ~157 |

| C-6 (Guanine) | ~154 |

| C-2 (Guanine) | ~151 |

| C-4 (Guanine) | ~138 |

| C-8 (Guanine) | ~116 |

| C-1' (Ganciclovir) | ~72 |

| C-3' (Ganciclovir) | ~78 |

| C-4' (Ganciclovir) | ~70 |

| C-5' (Ganciclovir) | ~63 |

| C=O (Valine) | ~172 |

| α-C (Valine) | ~58 |

| β-C (Valine) | ~30 |

| γ-C, γ'-C (Valine) | ~19, ~18 |

Key Structural Correlations from 2D NMR

The following diagram illustrates the key HMBC correlations that would be expected and would be critical in confirming the structure of S,R-Isovalganciclovir, particularly the location of the valine ester at the 3'-position.

Caption: Key HMBC correlations confirming the ester linkage in S,R-Isovalganciclovir.

NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides an unequivocal method for the structural elucidation of the S,R-Isovalganciclovir impurity. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule, including the specific location of the valine ester group that differentiates it from the active drug, valganciclovir. NOESY/ROESY experiments can further be used to confirm the relative stereochemistry. This detailed characterization is essential for meeting regulatory requirements for impurity profiling in pharmaceutical development.[13]

References

- 1. veeprho.com [veeprho.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. veeprho.com [veeprho.com]

- 4. Valganciclovir Impurities | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bmse000052 L-Valine at BMRB [bmrb.io]

- 10. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. DL-Valine(516-06-3) 1H NMR [m.chemicalbook.com]

- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays to Evaluate "S, R-Isovalganciclovir Impurity" Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valganciclovir, a prodrug of ganciclovir, is a critical antiviral medication for treating cytomegalovirus (CMV) infections.[1][2][3] During its synthesis and storage, impurities can arise, which may pose a risk to patient safety.[1] One such process-related impurity is S, R-Isovalganciclovir.[4][5][6][7] Regulatory guidelines necessitate the evaluation of impurities for their potential toxicity to ensure the safety and quality of the final drug product.[1] This application note provides detailed protocols for a panel of cell-based assays to assess the in vitro cytotoxicity of S, R-Isovalganciclovir Impurity.

The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo 3/7—offer a multi-parametric approach to evaluating cell health. The MTT assay measures metabolic activity, the LDH assay assesses membrane integrity, and the Caspase-Glo 3/7 assay quantifies apoptosis.[8][9][10][11] Together, these assays provide a comprehensive profile of the potential cytotoxic effects of the this compound.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell line selection, dose-range finding, and performing a battery of cytotoxicity assays.

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Recommended Cell Lines

The choice of cell line is crucial for relevant cytotoxicity testing. For antiviral compounds like ganciclovir and its impurities, the following human cell lines are recommended:

-

HepG2 (Human Liver Cancer Cell Line): Represents a metabolically active liver cell type, relevant for assessing potential hepatotoxicity.

-

HFF-1 (Human Foreskin Fibroblasts): A non-cancerous cell line that can be relevant for general cytotoxicity assessment.

-

ARPE-19 (Human Retinal Pigment Epithelial Cells): Relevant for assessing potential ocular toxicity, a known side effect of ganciclovir.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[8]

Materials:

-

This compound

-

Ganciclovir (as a control)

-

Selected cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and Ganciclovir in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[11][12]

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

This compound

-

Ganciclovir

-

Selected cell line

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

-

Commercially available Caspase-Glo® 3/7 assay kit

-

This compound

-

Ganciclovir

-

Selected cell line

-

Cell culture medium

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compounds as described in the MTT protocol.

-

Incubation: Incubate for the desired time points.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signals from treated wells to the untreated control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values (µM) from Cytotoxicity Assays

| Compound | Assay | 24 hours | 48 hours | 72 hours |

| This compound | MTT | 150.2 | 98.5 | 65.3 |

| LDH | >200 | 180.7 | 125.1 | |

| Caspase-Glo 3/7 | >200 | 195.4 | 140.8 | |